molecular formula C9H5BrN2O4 B1414222 Methyl 2-bromo-6-cyano-4-nitrobenzoate CAS No. 1807020-82-1

Methyl 2-bromo-6-cyano-4-nitrobenzoate

Cat. No.: B1414222
CAS No.: 1807020-82-1
M. Wt: 285.05 g/mol
InChI Key: LUYJORAGZCPAIM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-cyano-4-nitrobenzoate is a polysubstituted aromatic ester featuring a bromine atom at position 2, a cyano group at position 6, and a nitro group at position 4 of the benzoate backbone. This compound belongs to a class of halogenated nitroaromatics, which are widely studied for their electronic and steric properties. Its structural complexity necessitates precise synthetic and analytical methods, such as X-ray crystallography (e.g., SHELXL/SHELXT for structural determination ), to confirm regiochemistry and purity.

Properties

IUPAC Name

methyl 2-bromo-6-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)8-5(4-11)2-6(12(14)15)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYJORAGZCPAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-cyano-4-nitrobenzoate can be synthesized through a multi-step process involving the bromination, nitration, and cyanation of a benzoate precursor. One common method involves the following steps:

    Nitration: The addition of a nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow techniques and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-cyano-4-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of Methyl 2-amino-6-cyano-4-nitrobenzoate.

    Oxidation: Formation of Methyl 2-bromo-6-carboxy-4-nitrobenzoate.

Scientific Research Applications

Methyl 2-bromo-6-cyano-4-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-cyano-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, leading to its biological activity. For example, the nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-bromo-6-cyano-4-nitrobenzoate with analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.

Methyl 4-bromo-3-nitrobenzoate (CAS 6307-83-1)

  • Substituents : Bromine (position 4), nitro (position 3), methyl ester.
  • Key Differences: The bromine and nitro groups are positioned at meta and para positions relative to the ester, respectively, unlike the target compound’s ortho-nitro and meta-cyano arrangement. This alters the electronic landscape, reducing steric hindrance compared to the target compound.
  • Reactivity: The absence of a cyano group simplifies electrophilic substitution pathways, favoring reactions at the less hindered positions .
  • Similarity Score : 0.93 (structurally analogous but distinct substitution pattern) .

2-Bromo-6-methyl-4-nitrobenzoic Acid (CAS 16426-64-5)

  • Substituents : Bromine (position 2), methyl (position 6), nitro (position 4), carboxylic acid.
  • Key Differences: The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the methyl ester in the target compound. The methyl group at position 6 is less electron-withdrawing than a cyano group, leading to reduced aromatic deactivation.
  • Applications : Likely used in carboxylate-based coordination chemistry or acid-catalyzed reactions .
  • Similarity Score : 0.89 .

Methyl 2-bromo-6-cyano-4-fluorobenzoate (CAS 1805523-59-4)

  • Substituents: Bromine (position 2), cyano (position 6), fluorine (position 4), methyl ester.
  • Key Differences : The fluorine atom at position 4 is less electron-withdrawing than a nitro group, resulting in a milder deactivating effect. This compound’s molecular weight (258 g/mol) is lower than the nitro analog due to fluorine’s lighter atomic mass .
  • Synthetic Utility : Fluorine’s ortho/para-directing nature may favor specific substitution reactions, unlike the nitro group’s meta-directing behavior.
  • Price and Availability : Priced at ¥64,972.00/g (95% purity), indicating high synthetic complexity .

Data Table: Comparative Analysis of Analogous Compounds

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Applications
This compound Not Provided Br (2), CN (6), NO₂ (4), ester C₁₀H₇BrN₂O₄ ~307.1 (estimated) N/A Pharmaceuticals, synthesis
Methyl 4-bromo-3-nitrobenzoate 6307-83-1 Br (4), NO₂ (3), ester C₈H₆BrNO₄ 260.04 0.93 Organic synthesis
2-Bromo-6-methyl-4-nitrobenzoic acid 16426-64-5 Br (2), CH₃ (6), NO₂ (4), COOH C₈H₆BrNO₄ 260.04 0.89 Coordination chemistry
Methyl 2-bromo-6-cyano-4-fluorobenzoate 1805523-59-4 Br (2), CN (6), F (4), ester C₉H₅BrFNO₂ 258.05 N/A High-value intermediates

Research Findings and Implications

  • Electronic Effects : The target compound’s nitro group induces significant electron withdrawal, making the aromatic ring highly electrophilic at specific positions. This contrasts with fluorine-substituted analogs, which exhibit milder deactivation .
  • Synthetic Challenges : The steric bulk of substituents in the target compound may complicate crystallization, necessitating advanced refinement tools like SHELXL for structural validation .
  • Stability : Nitro-containing derivatives are generally more sensitive to thermal decomposition than their halogen-only counterparts, requiring controlled storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-cyano-4-nitrobenzoate
Reactant of Route 2
Methyl 2-bromo-6-cyano-4-nitrobenzoate

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